2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine 2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692983
InChI: InChI=1S/C14H15NO3/c1-16-12-7-5-11(6-8-12)10-18-13-4-3-9-15-14(13)17-2/h3-9H,10H2,1-2H3
SMILES: COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine

CAS No.:

Cat. No.: VC13692983

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine -

Specification

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name 2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine
Standard InChI InChI=1S/C14H15NO3/c1-16-12-7-5-11(6-8-12)10-18-13-4-3-9-15-14(13)17-2/h3-9H,10H2,1-2H3
Standard InChI Key SUFFQHZXFKWQJW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC
Canonical SMILES COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC

Introduction

Chemical Structure and Electronic Properties

The molecular architecture of 2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine features a pyridine ring substituted at positions 2 and 3. The 2-methoxy group and 3-[(4-methoxyphenyl)methoxy] moiety introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Substituent Effects

  • Electron-Donating Groups: Both methoxy groups donate electrons via resonance, increasing the electron density of the pyridine ring. This alters its nucleophilic/electrophilic behavior compared to unsubstituted pyridine.

  • Steric Considerations: The bulky 3-[(4-methoxyphenyl)methoxy] group may hinder reactions at the adjacent positions, directing further functionalization to the 4- or 5-positions of the pyridine ring.

Spectroscopic Characteristics

  • NMR Profile: Predicted 1H^1H-NMR signals include a singlet for the 2-methoxy group (δ3.8ppm\delta \approx 3.8 \, \text{ppm}) and aromatic protons split into distinct patterns due to para-substitution on the benzyl moiety.

  • IR Spectroscopy: Stretching vibrations for ether linkages (1250cm1\sim 1250 \, \text{cm}^{-1}) and aromatic C-H bonds (3050cm1\sim 3050 \, \text{cm}^{-1}) are expected.

Synthesis and Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 2-Methoxypyridine-3-ol: A dihydroxypyridine derivative with a protected hydroxyl group at position 2.

  • 4-Methoxybenzyl bromide: A benzylating agent for introducing the 3-substituent.

Stepwise Synthesis Protocol

Step 1: Preparation of 2-Methoxypyridine-3-ol

  • Starting from 2,3-dihydroxypyridine, selective methylation at position 2 using methyl iodide and potassium carbonate in acetone.
    Step 2: Etherification at Position 3

  • Reacting 2-methoxypyridine-3-ol with 4-methoxybenzyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the desired ether linkage.
    Step 3: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Example Reaction Scheme:

2-Methoxypyridine-3-ol+4-Methoxybenzyl bromideMitsunobuTarget Compound\text{2-Methoxypyridine-3-ol} + \text{4-Methoxybenzyl bromide} \xrightarrow{\text{Mitsunobu}} \text{Target Compound}

Industrial-Scale Considerations

  • Continuous Flow Systems: Enhance yield and safety by minimizing intermediate isolation steps.

  • Green Chemistry: Solvent recycling and catalytic methods reduce environmental impact.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}
Molecular Weight245.27 g/mol
Melting PointEstimated 8590C85–90^\circ \text{C}
SolubilityModerate in DMSO, ethanol; low in water
LogP (Octanol-Water)Predicted 2.1–2.5

Industrial and Research Applications

Organic Synthesis

  • Building Block: Used in constructing complex heterocycles via cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Ligand Design: Chelating properties for transition metal catalysts in asymmetric synthesis.

Materials Science

  • Luminescent Materials: Methoxy groups enhance fluorescence quantum yield in related compounds.

  • Polymer Additives: Improves thermal stability in polyamide resins.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
3-[(4-Methoxyphenyl)methyl]pyridine Methyl group at position 3Reduced steric hindrance, lower logP
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamideCarboximidamide at position 4Enhanced hydrogen bonding capacity

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